molecular formula C18H17ClN4O2 B11065006 2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile

2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile

Cat. No.: B11065006
M. Wt: 356.8 g/mol
InChI Key: CNRRSNZFLKMNFY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyridazine ring, a piperidine moiety, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the pyridazine ring. The piperidine moiety is introduced through a subsequent reaction with piperidine and a suitable coupling agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-methyl-3-oxo-6-(piperidinocarbonyl)-2,3-dihydro-4-pyridazinecarbonitrile is unique due to its combination of a pyridazine ring, piperidine moiety, and chlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-3-oxo-6-(piperidine-1-carbonyl)pyridazine-4-carbonitrile

InChI

InChI=1S/C18H17ClN4O2/c1-12-15(11-20)17(24)23(14-7-5-13(19)6-8-14)21-16(12)18(25)22-9-3-2-4-10-22/h5-8H,2-4,9-10H2,1H3

InChI Key

CNRRSNZFLKMNFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)N2CCCCC2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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